N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-(2-methylphenoxy)acetohydrazide is a complex organic compound notable for its potential applications in medicinal chemistry and biological research. This compound features a hydrazide functional group, which is known for its versatility in forming various derivatives with biological significance. The structure includes a benzyloxy substituent and a methylphenoxy group, which contribute to its chemical reactivity and biological activity.
The compound can be synthesized through various organic chemistry methods, particularly involving condensation reactions. It has been referenced in scientific literature and databases as a subject of interest due to its potential therapeutic properties.
This compound falls under the category of hydrazides, specifically acetohydrazides, which are characterized by the presence of a hydrazine moiety attached to an acetic acid derivative. Its structural complexity positions it within the realm of organic synthesis and medicinal chemistry.
The synthesis of N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-(2-methylphenoxy)acetohydrazide typically involves a multi-step process:
The molecular formula of N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-(2-methylphenoxy)acetohydrazide is .
Property | Value |
---|---|
Molecular Weight | 519.6 g/mol |
IUPAC Name | 2-[(4-(benzyloxy)phenyl)methylideneamino]acetamide |
InChI | InChI=1S/C30H25N5O2S/c36-28(32-31-20-23-16-18-27(19-17-23)37-21-24-10-4-1-5-11-24)22-38-30-34-33-29(25-12-6-2-7-13-25)35(30)26-14-8-3-9-15-26/h1-20H,21-22H2,(H,32,36)/b31-20+ |
InChI Key | ZWNDZWDBVDEYOE-AJBULDERSA-N |
The structural analysis indicates that the compound possesses multiple functional groups that could interact with biological targets, enhancing its potential pharmacological effects.
N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-(2-methylphenoxy)acetohydrazide can undergo various chemical reactions:
These reactions are essential for modifying the compound's properties and enhancing its biological activity through structural changes.
The mechanism of action for N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-(2-methylphenoxy)acetohydrazide involves its interaction with specific molecular targets within biological systems:
N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-(2-methylphenoxy)acetohydrazide exhibits several notable physical properties:
N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-(2-methylphenoxy)acetohydrazide has several scientific uses:
CAS No.: 4579-60-6
CAS No.: 180854-04-0
CAS No.: 16655-63-3
CAS No.: 137592-04-2
CAS No.: 137592-03-1
CAS No.: 17581-52-1